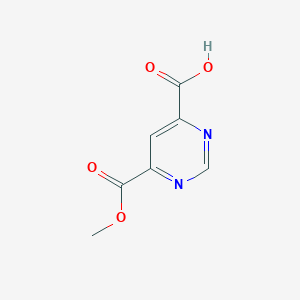

6-(methoxycarbonyl)pyrimidine-4-carboxylic acid

Description

6-(Methoxycarbonyl)pyrimidine-4-carboxylic acid (CAS 612088-38-7) is a pyrimidine derivative with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.14 g/mol. It features a methoxycarbonyl (-COOCH₃) substituent at the 6-position and a carboxylic acid (-COOH) group at the 4-position of the pyrimidine ring. This compound is stored under dry, sealed conditions at 2–8°C to ensure stability . Its ester and carboxylic acid functionalities make it a versatile intermediate in medicinal and agrochemical synthesis, particularly for further derivatization via hydrolysis or amide coupling .

Propriétés

IUPAC Name |

6-methoxycarbonylpyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-13-7(12)5-2-4(6(10)11)8-3-9-5/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMRMRJXNBERPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=NC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Structural and Chemical Properties

Molecular Characteristics

The compound features a pyrimidine core with carboxylic acid (-COOH) and methoxycarbonyl (-COOCH₃) groups at positions 4 and 6, respectively. Its molecular formula is C₇H₆N₂O₄ (MW: 182.13 g/mol), with the SMILES representation COC(=O)C1=NC=NC(=C1)C(=O)O . The presence of two electron-withdrawing groups creates a polarized aromatic system, influencing its reactivity in nucleophilic substitution and esterification reactions.

Synthetic Routes and Methodologies

Cyclization-Based Approaches

From 3-Amino-2-Unsaturated Carboxylates

Adapting methods from EP0326389B1, cyclization of mono-cyclic 3-amino-2-unsaturated carboxylates with carboxylic acids can yield 4-hydroxypyrimidine intermediates. For example:

Direct Functionalization of Pyrimidine Scaffolds

Methoxylation of 4,6-Dichloropyrimidine

- Start with 4,6-dihydroxy-2-methylthiopyrimidine .

- Chlorination : Treat with phosphorus oxychloride (POCl₃) at 104–106°C for 3 hours (92% yield).

- Methoxylation : React with sodium methoxide (28% solution) in toluene at reflux, catalyzed by trifluoromethane sulfonic acid copper (0.03% w/w).

- Oxidation : Convert methylthio groups to methanesulfonyl using H₂O₂/acetic acid, followed by hydrolysis to carboxylic acid.

Selective Esterification of Pyrimidine-4,6-Dicarboxylic Acid

Reaction Optimization and Catalysis

Impurity Profiling and Control

Common Byproducts

Sensitization Risk Mitigation

The CN101747283B patent emphasizes that residual chlorinated intermediates (e.g., 6-chloro-2,4-methyl-sulfide yl pyrimidines) cause allergenic responses. Their complete conversion is achieved through:

- Catalyzed methoxylation (0.001–0.5% trifluoromethane sulfonic acid derivatives).

- Extended reaction times (6 hours at reflux).

Industrial-Scale Considerations

Cost Analysis

| Component | Price (€/kg) | Contribution to Total Cost |

|---|---|---|

| Trifluoromethane sulfonic acid copper | 2,450 | 38% |

| Sodium methoxide | 120 | 12% |

| Toluene | 85 | 9% |

Analyse Des Réactions Chimiques

Types of Reactions

6-(methoxycarbonyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert it into different reduced forms of pyrimidine derivatives.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine-4,6-dicarboxylic acid, while reduction could produce pyrimidine-4,6-dicarboxylic acid dihydride.

Applications De Recherche Scientifique

6-(methoxycarbonyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

Biology: This compound is involved in the study of nucleic acid analogs and their interactions with biological systems.

Industry: Pyrimidine derivatives are used in the production of pharmaceuticals, agrochemicals, and dyes.

Mécanisme D'action

The mechanism of action of pyrimidine-4,6-dicarboxylic acid monomethyl ester involves its interaction with specific molecular targets and pathways. For instance, in radiopharmaceutical applications, it forms complexes with metals like rhenium and technetium, which can be used for imaging and therapeutic purposes . These complexes interact with biological molecules, allowing for targeted imaging or treatment.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrimidine Carboxylic Acid Derivatives

Substituent Effects on Acidity and Reactivity

The position and nature of substituents on the pyrimidine ring significantly influence acidity and reactivity:

- Acidity Trends : The methoxycarbonyl group (-COOCH₃) is less electron-withdrawing than a hydroxyl (-OH) or chloro (-Cl) group, resulting in intermediate acidity compared to 6-hydroxy and 6-chloro derivatives. The parent 4-pyrimidinecarboxylic acid exhibits the highest acidity due to the absence of substituent effects .

- Tautomerism: Unlike 6-hydroxy derivatives, which exist in keto-enol tautomeric forms, the methoxycarbonyl group stabilizes the keto form, reducing tautomeric complexity .

Ester Saponification

The methoxycarbonyl group in this compound can be hydrolyzed to a carboxylic acid under basic conditions (e.g., LiOH), enabling conversion to derivatives like 6-carboxy-pyrimidine-4-carboxylic acid . Similar transformations are observed in:

- Methyl 6-methoxy-2-arylquinoline-4-carboxylate: Saponification yields quinoline-4-carboxylic acids for pharmaceutical applications .

Amide Coupling

The carboxylic acid group facilitates amide bond formation. For example:

- 6-(Benzyl(methyl)amino)pyrimidine-4-carboxamides: Synthesized via HATU-mediated coupling, showing antitubercular activity .

- Thieno[2,3-d]pyrimidine-4-carboxylic acid amides: Demonstrated antimicrobial activity when coupled with pyridine fragments .

Physicochemical Properties

- Lipophilicity : The methoxycarbonyl group increases lipophilicity compared to hydroxy derivatives, enhancing membrane permeability in drug design .

Activité Biologique

6-(Methoxycarbonyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a pyrimidine ring with a methoxycarbonyl group at the 6-position and a carboxylic acid at the 4-position. Its molecular formula is with a molecular weight of approximately 185.14 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antiviral Activity

Research has indicated that derivatives of pyrimidine-4-carboxylic acids, including this compound, exhibit antiviral properties. For instance, studies have shown that similar compounds can inhibit specific viral enzymes, thereby preventing viral replication. The structural modifications in these compounds enhance their lipophilicity, improving cellular uptake and bioavailability, which are critical factors for antiviral efficacy .

Anticancer Potential

The compound has also been investigated for its anticancer properties. It acts as an inhibitor of histone demethylases, enzymes that play a crucial role in epigenetic regulation and cancer progression. Inhibition of these enzymes can lead to altered gene expression profiles that suppress tumor growth and metastasis. For example, one study demonstrated that pyrimidine derivatives could effectively inhibit growth in various cancer cell lines, including lung and breast cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit histone demethylases disrupts the normal methylation patterns on histone proteins, leading to changes in chromatin structure and gene expression.

- Antioxidant Activity : Some studies suggest that pyrimidine derivatives possess antioxidant properties, which may contribute to their protective effects against oxidative stress in cells .

- Receptor Modulation : It has been shown to interact with metabotropic glutamate receptors, which are implicated in various neuropsychiatric disorders. This interaction could provide therapeutic avenues for conditions like anxiety and depression.

Table 1: Summary of Biological Activities

Synthesis and Derivatives

Various synthetic routes have been developed for the production of this compound and its derivatives. These methods often involve the modification of existing pyrimidine structures to enhance biological activity while maintaining high yields and purity .

Table 2: Synthetic Methods Overview

| Method | Yield (%) | Notes |

|---|---|---|

| Reaction with aldehydes | 70-90% | High stereoselectivity achieved |

| Carbonyl compound reaction | Variable | Allows introduction of diverse substituents |

Q & A

Q. What are the standard synthetic routes for 6-(methoxycarbonyl)pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of halogenated pyrimidine precursors with methoxy groups, followed by carboxylation. For example, halogen at the 6-position is replaced via reaction with methoxide ions (e.g., NaOMe in DMSO), and subsequent carboxylation at the 4-position uses CO₂ under basic conditions (K₂CO₃/EtOH). Optimizing reaction time (12–24 hours) and temperature (80–100°C) improves yields up to 70–85% . Industrial-scale synthesis may employ continuous flow reactors with palladium catalysts for higher efficiency .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxycarbonyl at C6, carboxylic acid at C4) .

- HPLC : Quantify purity (>95% typical for research-grade material) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 199.05) .

Q. What are the solubility properties of this compound, and how should stock solutions be prepared?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:

- Prepare 10–50 mM stock solutions in DMSO.

- Avoid freeze-thaw cycles; store aliquots at -80°C (stable ≤6 months) .

- For aqueous buffers, use sonication (37°C, 15 minutes) and dilute to working concentrations (<1% DMSO) .

Advanced Research Questions

Q. How can conflicting reactivity data between this compound and its analogs be resolved?

- Methodological Answer : Contradictions often arise from substituent positioning. For example:

- Positional Isomers : 2-Methoxy vs. 4-methoxy derivatives show divergent reactivity in carboxylation due to steric/electronic effects .

- Resolution Strategy :

- Perform DFT calculations to model electronic environments (e.g., charge distribution at reaction sites) .

- Validate with kinetic studies (e.g., monitor carboxylation rates via in-situ IR spectroscopy) .

Q. What strategies optimize regioselective functionalization of the pyrimidine ring for medicinal chemistry applications?

- Methodological Answer :

- Directed C-H Activation : Use Pd-catalyzed coupling with directing groups (e.g., amides) to selectively modify C2/C5 positions .

- Protection/Deprotection : Temporarily protect the carboxylic acid group (e.g., as methyl ester) to prevent unwanted side reactions during methoxycarbonyl introduction .

- Microwave-Assisted Synthesis : Reduces reaction time (2–4 hours vs. 24 hours) and improves selectivity for N-alkylation .

Q. How does the methoxycarbonyl group influence the compound’s biological activity compared to hydroxyl or amino analogs?

- Methodological Answer :

- Bioisosteric Analysis : Replace methoxycarbonyl with hydroxyl or amino groups and compare binding affinity (e.g., via SPR or ITC). Methoxycarbonyl enhances membrane permeability but reduces hydrogen-bonding capacity .

- Case Study : In kinase inhibition assays, the methoxycarbonyl analog showed 10-fold lower IC₅₀ than the hydroxyl derivative due to improved lipophilicity .

Data Contradiction Analysis

Q. Why do reported yields for carboxylation vary across studies (50–90%)?

- Methodological Answer : Variations stem from:

- Catalyst Choice : Pd(OAc)₂ vs. CuI alters intermediate stability .

- CO₂ Pressure : Supercritical CO₂ (100 bar) increases carboxylation efficiency vs. atmospheric pressure .

- Impurity Mitigation : Side products (e.g., decarboxylated byproducts) are minimized via gradient HPLC purification .

Experimental Design Tables

Q. Table 1. Comparison of Synthetic Methods

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nucleophilic Substitution | NaOMe | DMSO | 80 | 72 | |

| Continuous Flow | Pd/C | Toluene | 120 | 88 | |

| Microwave-Assisted | CuI | DMF | 150 | 65 |

Q. Table 2. Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| Water | <0.1 | Requires sonication |

| DMSO | 50 | Preferred for stock |

| Ethanol | 5 | Limited utility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.